N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. Common starting materials might include 5-chloro-2-methoxyaniline and 3-chlorobenzoyl chloride. The synthesis could involve steps such as acylation, cyclization, and amide formation under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide may undergo various chemical reactions including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential biological activity, such as binding to specific proteins or receptors.
Medicine
In medicinal chemistry, it could be investigated for its potential as a drug candidate, particularly if it exhibits activity against certain diseases or conditions.
Industry
In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other substituted phenyl-pyrrolidine-carboxamides with different substituents on the phenyl rings or the pyrrolidine ring.
Uniqueness
The uniqueness of N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide could lie in its specific substituents, which might confer unique chemical or biological properties compared to other similar compounds.
Properties
CAS No. |
876715-41-2 |
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Molecular Formula |
C18H16Cl2N2O3 |
Molecular Weight |
379.2 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-25-16-6-5-13(20)9-15(16)21-18(24)11-7-17(23)22(10-11)14-4-2-3-12(19)8-14/h2-6,8-9,11H,7,10H2,1H3,(H,21,24) |
InChI Key |
ZAVHAQJLABVTSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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